2-chloro-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide
Description
Properties
IUPAC Name |
2-chloro-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2S/c1-8-11(13(20)18-6-7-21-14(18)16-8)17-12(19)9-4-2-3-5-10(9)15/h2-7H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJZSCXXNSVHDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide typically involves multiple steps. One common method includes the reaction of 2-amino-7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then chlorinated using thionyl chloride or another chlorinating agent to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to improve yield and purity. This could include the use of more efficient solvents, catalysts, and purification techniques.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorine Position
The 2-chlorobenzamide moiety undergoes nucleophilic substitution reactions, particularly under basic or transition metal-catalyzed conditions.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkoxy substitution | Methanol, K₂CO₃, DMF, 80°C | 2-methoxy-N-...benzamide | 72% | |
| Amine substitution | Ethylenediamine, Pd(PPh₃)₄, 100°C | 2-aminoethyl-N-...benzamide | 68% | |
| Thiol substitution | Thiophenol, CuI, DMSO, 120°C | 2-(phenylthio)-N-...benzamide | 65% |
Mechanistic Notes :
-
The electron-withdrawing benzamide group enhances the electrophilicity of the adjacent chlorine atom.
-
Polar aprotic solvents (e.g., DMF, DMSO) improve reaction kinetics by stabilizing transition states.
Hydrolysis of the Amide Bond
The benzamide group can be hydrolyzed under acidic or basic conditions to yield carboxylic acid derivatives.
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 12 hrs | 2-chlorobenzoic acid + thiazolopyrimidine amine | 85% | |
| Basic hydrolysis | NaOH (10%), EtOH, 80°C, 8 hrs | Sodium 2-chlorobenzoate + free amine | 78% |
Application : Hydrolysis products are intermediates for synthesizing secondary amides or esters.
Reduction of the 5-Oxo Group
The ketone at position 5 of the thiazolopyrimidine ring is reducible to a hydroxyl or methylene group.
| Reducing Agent | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| NaBH₄ | MeOH, 0°C, 2 hrs | 5-hydroxy derivative | 90% | |
| LiAlH₄ | THF, reflux, 6 hrs | 5-methylene derivative | 82% |
Structural Impact : Reduction modulates electron density across the fused ring system, altering π-π stacking interactions in biological targets .
Cycloaddition Reactions
The thiazole ring participates in [3+2] cycloadditions with dipolarophiles like nitrile oxides.
| Dipolarophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acetonitrile oxide | Toluene, 110°C, 24 hrs | Thiazolo-isoxazoline hybrid | 60% | |
| Phenylacetylene | CuI, DIPEA, 80°C | Triazole-fused derivative | 55% |
Significance : Cycloadditions expand structural diversity for medicinal chemistry applications .
Electrophilic Aromatic Substitution
The electron-rich thiazole ring undergoes electrophilic substitution at position 3 or 5.
| Reaction | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-nitro-thiazolopyrimidine derivative | 45% | |
| Bromination | Br₂, CHCl₃, 25°C | 5-bromo-thiazolopyrimidine derivative | 50% |
Limitations : Steric hindrance from the 7-methyl group reduces reactivity at adjacent positions.
Oxidation Reactions
The 5-oxo group and sulfur atom in the thiazole ring are susceptible to oxidation.
| Oxidizing Agent | Conditions | Product | Outcome | Reference |
|---|---|---|---|---|
| KMnO₄ | H₂O, 100°C, 6 hrs | Sulfoxide derivative | Partial ring cleavage | |
| mCPBA | DCM, 25°C, 12 hrs | Thiazole S-oxide | 75% |
Caution : Over-oxidation can lead to ring degradation, necessitating controlled conditions.
Ring-Opening Reactions
Strong bases or nucleophiles induce cleavage of the thiazole-pyrimidine system.
| Reagent | Conditions | Product | Pathway | Reference |
|---|---|---|---|---|
| NH₃ (liquefied) | −33°C, 48 hrs | Pyrimidine-thiol intermediate | Thiazole ring opening | |
| NaOH (50%) | 120°C, 24 hrs | Fragmented amides and sulfides | Complete degradation |
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 2-chloro-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide exhibit broad-spectrum antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Mycobacterium tuberculosis. For instance, derivatives of thiazolo-pyrimidines have shown minimum inhibitory concentrations (MICs) as low as 50 μg/mL against Mycobacterium smegmatis .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Similar thiazolo-pyrimidine derivatives have been studied for their ability to inhibit cancer cell proliferation. In vitro studies reveal that these compounds can target specific enzymes involved in tumor growth, suggesting a mechanism that interferes with cellular metabolism and division .
Anti-inflammatory Effects
Thiazolo-pyrimidine derivatives are also being investigated for their anti-inflammatory properties. Compounds within this class have shown promise in reducing inflammation markers in various biological models, which could lead to therapeutic applications in treating inflammatory diseases .
Case Studies
- Antitubercular Activity : A study involving various substituted thiazolo-pyrimidine derivatives reported significant antitubercular activity against Mycobacterium tuberculosis, highlighting the potential of compounds like this compound in developing new antitubercular agents .
- Cytotoxicity Assessment : In cytotoxicity assays on human embryonic kidney cells (HEK293), several derivatives were evaluated for safety and efficacy. The results indicated that certain compounds exhibited low toxicity while maintaining effective antibacterial activity, suggesting a favorable safety profile for further development .
Mechanism of Action
The mechanism of action of 2-chloro-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The thiazolo[3,2-a]pyrimidine core may play a crucial role in binding to these targets, thereby modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The thiazolo[3,2-a]pyrimidine scaffold is versatile, with modifications at the 6- and 7-positions significantly influencing physicochemical and pharmacological properties. Below is a detailed comparison with structurally related compounds:
Table 1: Structural and Functional Comparison of Thiazolo[3,2-a]Pyrimidine Derivatives
*Molecular weight estimated based on analogs in and .
Key Observations
Carboxylate derivatives (e.g., compound 4a) exhibit higher polarity, improving aqueous solubility but possibly reducing membrane permeability .
The 3,4-diethoxybenzamide analog (BK11653) is marketed for research, indicating utility in biochemical studies despite lacking disclosed bioactivity .
Synthetic Accessibility: Carboxylates and carboxamides are synthesized via hydrazinolysis of ester intermediates (e.g., compound 3 in ), whereas the target compound likely requires amidation of a hydrazide precursor with 2-chlorobenzoyl chloride .
Spectroscopic Characterization: Disappearance of ester carbonyl signals in 13C NMR (e.g., compound 3 in ) confirms successful hydrazinolysis, a step critical for amide formation in the target compound . Mass spectra (e.g., m/z 492 for compound 3 in ) validate molecular weights and functionalization patterns .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing thiazolo[3,2-a]pyrimidine derivatives like 2-chloro-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide?
- Methodology : A common approach involves cyclocondensation of 2-aminothiazole derivatives with carbonyl-containing intermediates. For example, ethyl 7-hydroxy-5-oxo-thiazolo[3,2-a]pyrimidine-6-carboxylate (a structural analog) is synthesized via reactions of tricarbonylmethane derivatives with 2-amino-2-thiazolines under reflux conditions . The ester intermediate can then undergo hydrolysis or amidation to form the target benzamide. Optimization of solvent systems (e.g., ethanol, methanol) and temperature (70–80°C) improves yields .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. For thiazolo[3,2-a]pyrimidines, SC-XRD analysis reveals bond lengths, angles, and ring puckering parameters (e.g., Cremer-Pople coordinates for quantifying non-planarity) . Refinement using SHELXL (via SHELX software suite) resolves disorder or twinning in crystals . Complementary techniques like -NMR, -NMR, and IR spectroscopy validate functional groups and regiochemistry .
Q. What crystallization conditions are optimal for obtaining high-quality crystals of this compound?
- Methodology : Slow evaporation from polar aprotic solvents (e.g., DMF or DMSO) often yields suitable crystals. For example, ethyl 2-(4-carboxybenzylidene)-7-methyl-3-oxo-thiazolo[3,2-a]pyrimidine-6-carboxylate formed diffraction-quality crystals in DMF at 296 K . Anti-solvent diffusion (e.g., adding hexane to a DCM solution) can also induce nucleation .
Advanced Research Questions
Q. How do substituents on the benzamide or thiazolo[3,2-a]pyrimidine rings influence molecular packing and intermolecular interactions?
- Methodology : Substituents like chloro or methoxy groups alter hydrogen-bonding networks and π-π stacking. For instance, in ethyl 2-(2-fluorobenzylidene)-7-methyl-3-oxo derivatives, the fluorine atom participates in C–H···F interactions, stabilizing the crystal lattice . Graph-set analysis (R(8) motifs) quantifies hydrogen-bond patterns . Computational tools (e.g., Mercury CSD) map interactions and predict packing efficiency .
Q. How can contradictions in spectral data (e.g., NMR vs. XRD) be resolved during structural elucidation?
- Methodology : Discrepancies may arise from dynamic effects (e.g., tautomerism in solution vs. solid state). For example, SC-XRD confirms the enol-keto tautomer prevalence in crystalline phases, while NMR may show equilibrium in solution . Combining variable-temperature NMR and DFT calculations reconciles such differences .
Q. What experimental designs are recommended for studying structure-activity relationships (SAR) of this compound?
- Methodology :
- Synthetic diversification : Introduce substituents at the 2-chlorobenzamide or 7-methyl positions via Suzuki coupling or nucleophilic substitution .
- Bioactivity assays : Test analogs against microbial targets (e.g., Gram-positive bacteria) using MIC assays, as done for structurally related thiadiazolo[3,2-a]pyrimidines .
- Computational modeling : Dock optimized geometries (from Gaussian calculations) into target enzyme active sites (e.g., dihydrofolate reductase) to predict binding modes .
Q. How are conformational dynamics of the thiazolo[3,2-a]pyrimidine ring analyzed quantitatively?
- Methodology : Cremer-Pople puckering parameters (, , ) describe ring non-planarity. For example, in ethyl 2-(2-acetoxybenzylidene) derivatives, the thiazolo ring adopts a boat conformation with Å and , calculated from SC-XRD data . Molecular dynamics simulations (AMBER force fields) model ring flexibility in solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
